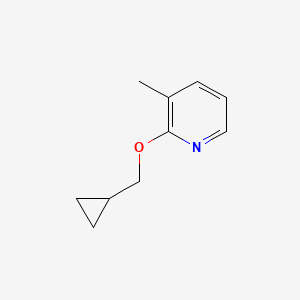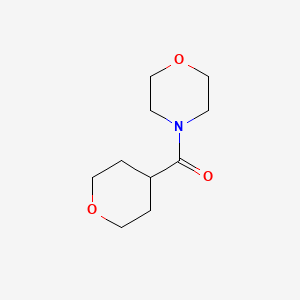![molecular formula C9H14N2OS B6496805 [1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol CAS No. 1248995-31-4](/img/structure/B6496805.png)
[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compounds 1-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride and N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride are similar to the compound you’re asking about. .
Synthesis Analysis
While specific synthesis information for the compound you’re asking about is not available, there are general methods for synthesizing thiazole derivatives . These methods often involve coupling reactions with 2-amino benzothiazoles .
Molecular Structure Analysis
The molecular structure of similar compounds involves a thiazole ring attached to a piperidine ring . The InChI codes provided in the search results can be used to generate the exact molecular structures .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 256.2 , and they are solid substances .
Applications De Recherche Scientifique
Pharmaceutical Testing
“[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol” is used in pharmaceutical testing as a high-quality reference standard . Reference standards are substances used to calibrate measurements in pharmaceutical research, ensuring the accuracy of results.
Synthesis of Thiazole Derivatives
Thiazoles, which include “[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol”, have been used in the synthesis of various derivatives . These derivatives have shown a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Development of Antiviral Agents
Compounds similar to “[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol” have been used in the development of broad-spectrum antiviral agents . These agents have shown activity against viruses such as influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) .
Inhibition of Pyroptosis
Certain benzo[d]imidazole-2-one derivatives, which could potentially include “[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol”, have been tested for their ability to inhibit NLRP3-dependent pyroptosis . Pyroptosis is a form of programmed cell death that plays a crucial role in immune response.
Use in Organic Synthesis
Compounds with structures similar to “[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol” have found broad applications in organic synthesis . They can act as building blocks in the synthesis of complex organic molecules.
Use in Polymer Chemistry
Similar to its use in organic synthesis, “[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol” and related compounds could potentially be used in polymer chemistry . They could serve as monomers in the creation of novel polymers with unique properties.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c12-7-8-2-1-4-11(6-8)9-10-3-5-13-9/h3,5,8,12H,1-2,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYQKFJHEOVILX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Thiazol-2-yl)piperidin-3-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6496743.png)
![N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6496748.png)
![methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6496755.png)
![3-{10-chloro-7-thia-2,5-diazatricyclo[6.4.0.0?,?]dodeca-1(12),3,5,8,10-pentaen-4-yl}-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B6496760.png)

![5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6496769.png)
![2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6496774.png)
![ethyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6496788.png)
![7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496792.png)

![5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B6496813.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6496817.png)
![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(2E)-but-2-en-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6496825.png)
![3-[(2-chlorophenoxy)methyl]pyridine](/img/structure/B6496832.png)